molecular formula C15H8O6 B010154 1,4-Dihydroxy-6-carboxy-anthraquinone CAS No. 19591-45-8

1,4-Dihydroxy-6-carboxy-anthraquinone

Cat. No. B010154
CAS RN: 19591-45-8
M. Wt: 284.22 g/mol
InChI Key: SNCNNTCAGLDHKT-UHFFFAOYSA-N
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Description

1,4-Dihydroxyanthraquinone, also known as quinizarin or Solvent Orange 86, is an organic compound derived from anthraquinone . It is formally derived from anthraquinone by replacing two hydrogen atoms with hydroxyl (OH) groups . A dihydroxyanthraquinone is any of several isomeric organic compounds with formula C14H8O4, formally derived from 9,10-anthraquinone by replacing two hydrogen atoms by hydroxyl groups .


Synthesis Analysis

Starting from potentially inexpensive 1,8-dihydroxyanthraquinone (1,8-DHAQ), a one-pot, green, and scalable approach has been developed to synthesize a highly water-soluble and potentially low-cost anthraquinone 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) .


Molecular Structure Analysis

The isomers of dihydroxyanthraquinone differ in the position of the hydroxyl groups, and of the carbonyl oxygens (=O) of the underlying anthraquinone . The unqualified term “dihydroxyanthraquinone” usually means a hydroxy derivative of 9,10-anthraquinone .


Chemical Reactions Analysis

The 1,4-anthraquinone exhibits anticancer activity by inhibiting crucial proteins and nucleic acid synthesis in cellular machinery . There are a plethora of molecules that have been derived from core anthraquinones scaffold aimed at various cancer targets .


Physical And Chemical Properties Analysis

1,4-Dihydroxyanthraquinone is an orange or red-brown crystalline powder . Starting from potentially inexpensive 1,8-dihydroxyanthraquinone (1,8-DHAQ), a highly water-soluble and potentially low-cost anthraquinone 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) has been synthesized .

Scientific Research Applications

  • Tautomeric Equilibrium and Diels-Alder Reactions : 1,4-Dihydroxy-9,10-anthraquinone monoimine, a derivative, is used in studying tautomeric equilibrium in quinone imines and their applications in Diels-Alder reactions (Fariña, Molina, Noheda, & Paredes, 1992).

  • Anticancer Activity : Derivatives like 1,4-bialiphatic amino-5,8-dihydroxy anthraquinones, serve as intermediates in anticancer drugs and have been tested for anti-cancer activities in vitro (Bao Xiu-rong, 2009).

  • Neuroprotective Activity : 1.8-Dihydroxy-3-carboxy-anthraquinone can suppress microglial activation, which contributes to its neuroprotective activity (Wang Shao-xia, 2012).

  • Leukemia and Melanoma Treatment : 1,4-Dihydroxy-5,8-bis[[2-(hydroxyethyl)amino]ethyl]amino-9,10-anthracenedione (DHAQ) shows potent inhibitory activity against leukemia and melanoma (Zee-Cheng & Cheng, 1978).

  • Breast Cancer Treatment : DHAQC, a synthetic anthraquinone, induces apoptosis in the breast cancer MCF-7 cell line (Yeap et al., 2015).

  • Toxicity in V79 Chinese Hamster Cells : 1,4-dihydroxy-6-carboxy-anthraquinone is a weak sister chromatid exchange inducer and is notably toxic among several anthraquinones examined in these cells (Mian et al., 1991).

  • Antiviral Activities : This compound has shown effectiveness against Coxsackie virus B3 and influenza virus A/Hanfang/359/95 (Feng Zhao et al., 2015).

  • Binding to DNA : 1,4-dihydroxy derivatives of anthraquinones exhibit stronger binding to DNA than 1-hydroxy or nonhydroxylated compounds (Bennett, Sharples, & Brown, 1982).

  • Microbial Biosynthesis : Novel anthraquinones produced by Fusarium oxysporum from diseased citrus tree roots may have potential applications in microbial biosynthesis and metabolite production (Baker & Tatum, 1998).

Future Directions

The synthetic method of attaching –CH2CO2− as solubilizing groups is likely applicable to other anthraquinone derivatives and other aromatic organics as an inexpensive approach to performance enhancement in energy applications . The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years .

properties

IUPAC Name

5,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O6/c16-9-3-4-10(17)12-11(9)13(18)7-2-1-6(15(20)21)5-8(7)14(12)19/h1-5,16-17H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCNNTCAGLDHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173252
Record name 1,4-Dihydroxy-6-carboxy-anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydroxy-6-carboxy-anthraquinone

CAS RN

19591-45-8
Record name 1,4-Dihydroxy-6-carboxy-anthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019591458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC328456
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dihydroxy-6-carboxy-anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Simi, S Monrelli, PG Gervasi, G Rainaldi - Mutation Research Letters, 1995 - Elsevier
The clastrogenicity of seven anthraquinones was investigated in a V79 Chinese hamster cell line expressing only the reductive pathway enzymes and in three derived cell lines …
Number of citations: 18 www.sciencedirect.com

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